N-(4-chlorophenyl)-4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the pyrimidine and morpholine groups. The final step usually involves the attachment of the chlorophenyl group and the carboxamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary but often involve specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can help elucidate the mechanisms of action of related compounds and contribute to the understanding of biological pathways.
Medicine
In medicinal chemistry, N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases and serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure makes it valuable for various applications.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE include other piperazine derivatives with different substituents. Examples include:
- N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(PYRIDIN-2-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE
Uniqueness
The uniqueness of N-(4-CHLOROPHENYL)-4-[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H25ClN6O2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H25ClN6O2/c1-15-14-18(25-10-12-29-13-11-25)24-19(22-15)26-6-8-27(9-7-26)20(28)23-17-4-2-16(21)3-5-17/h2-5,14H,6-13H2,1H3,(H,23,28) |
InChI Key |
HCRWIULVKVJOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)N4CCOCC4 |
Origin of Product |
United States |
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